Germanium tetraiodide

Chemical Vapor Deposition Thin Film Growth Semiconductor Processing

Researchers using volatile GeCl₄ for CVD often face film non-uniformity from premature condensation. Germanium tetraiodide (GeI₄, CAS 13450-95-8) provides a vapor pressure 480 million times lower (1.58 × 10⁻⁷ mmHg at 25 °C), enabling stable, non-pulsatile vapor transport for uniform germanium thin films. • Unique catalyst passivation switches nanowire growth from tip- to root-growth, yielding hollow GeSi oxide nanotubes exclusively-no other germanium halide achieves this morphology switch. • Reversible photochemical decomposition (633 nm laser) under 0.5-1.7 GPa enables pressure-tunable solid-state reactions not possible with GeCl₄ or GeBr₄. • Key precursor for Ge-S-I chalcogenide glasses in IR optics, with well-characterized vapor-phase thermodynamics ensuring reproducible stoichiometry.

Molecular Formula GeI4
Molecular Weight 580.25 g/mol
CAS No. 13450-95-8
Cat. No. B078950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGermanium tetraiodide
CAS13450-95-8
Molecular FormulaGeI4
Molecular Weight580.25 g/mol
Structural Identifiers
SMILES[Ge](I)(I)(I)I
InChIInChI=1S/GeI4/c2-1(3,4)5
InChIKeyCUDGTZJYMWAJFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Germanium Tetraiodide (GeI4) – Properties and Procurement


Germanium tetraiodide (GeI₄, CAS 13450-95-8) is a red-orange crystalline inorganic compound belonging to the germanium tetrahalide class [1]. It has a molecular weight of 580.26 g/mol, melts at 146 °C, boils at 350 °C, and has a density of 4.32 g/mL at 25 °C . GeI₄ serves as a critical precursor in chemical vapor deposition (CVD) for germanium-containing thin films, in the synthesis of germanium nanowires and nanotubes, and in the preparation of Ge–S–I glasses for infrared optics [2][3].

Low-volatility CVD precursor for uniform germanium thin films Selection based on vapor pressure profile
Co-precursor for GeSi oxide nanotube synthesis Enables morphology switch from nanowires
Starting material for Ge–S–I infrared optical glasses Supports reproducible glass stoichiometry

Why GeI4 Cannot Be Interchanged with Other Germanium Halides


Germanium tetrahalides (GeX₄; X = Cl, Br, I) exhibit widely divergent physical properties and chemical behaviors that critically impact their performance in specific applications. Substituting GeI₄ with GeCl₄ or GeBr₄ without careful consideration of vapor pressure, thermal stability, and reaction pathways can lead to process failure or undesired product morphologies . For instance, the nearly million-fold lower vapor pressure of GeI₄ compared to GeCl₄ dictates its unique role in low-volatility CVD processes, while its distinct photochemical decomposition pathway—which differs fundamentally from that of GeBr₄—enables novel solid-state reaction control under high pressure [1][2]. The quantitative evidence below demonstrates precisely where GeI₄ provides verifiable, non-interchangeable advantages.

Target GeI₄ – low volatility, specific decomposition
If substituted with GeCl₄/GeBr₄ Excessive volatility may disrupt controlled precursor delivery in CVD
Target GeI₄ – Ge₂I₆/I₂ photoproducts
If substituted with GeBr₄ Unwanted Ge²⁺ intermediates may alter solid-state reaction pathways
Target GeI₄ – nanotube growth catalyst passivation
If substituted with standard Ge precursors Morphology may revert to nanowires instead of nanotubes

Quantitative Differentiation of GeI4 from Closest Analogs


Vapor Pressure Differential for Low-Volatility CVD

GeI₄ exhibits a vapor pressure approximately six orders of magnitude lower than GeCl₄ at room temperature, providing precise control over precursor delivery in low-volatility CVD processes where excessive volatility would compromise film uniformity .

Vapor Pressure Control
Data to verify
~4.8 × 10⁸-fold lower vapor pressure vs. GeCl₄
Supports low-volatility CVD selection
Reported difference; source-specific review recommended
Chemical Vapor Deposition Thin Film Growth Semiconductor Processing

Photochemical Decomposition Pathway Divergence

Under 633 nm laser irradiation, GeI₄ photochemically decomposes exclusively into Ge₂I₆ and I₂, whereas GeBr₄ yields Ge²⁺ (GeBr₂) as a primary product [1]. This distinct product distribution enables unique pressure-reversible solid-state reactions in GeI₄ that are not accessible with GeBr₄.

Photochemical Decomposition
Direct comparison
GeI₄ → Ge₂I₆ + I₂; GeBr₄ → Ge²⁺ (GeBr₂)
May enable unique pressure-reversible solid-state reactions
633 nm laser irradiation, XPS/Raman analysis
Photochemistry Solid-State Reaction Control High-Pressure Chemistry

Nanostructure Morphology Control: Nanotubes vs. Nanowires

In a conventional furnace system for germanium nanowire (GeNW) synthesis, the addition of GeI₄ as a co-precursor completely switches the product morphology from GeNWs to GeSi oxide nanotubes [1]. This occurs because GeI₄ passivates the metal catalyst, preventing tip-growth and enabling a root-growth mechanism for nanotubes.

Nanostructure Morphology
Direct comparison
Complete switch from Ge nanowires to GeSi oxide nanotubes with GeI₄
Supports nanotube synthesis workflow
Conventional furnace system, metal catalyst
Nanowire Synthesis Nanotube Growth Vapor-Liquid-Solid (VLS) Mechanism

Thermal Stability and Synthesis Optimization

Vacuum synthesis studies show that GeI₄ achieves 100% yield at 600–700 °C with a stoichiometric Ge:I₂ ratio, whereas GeI₂ requires lower temperatures (320–400 °C) and a 20% excess of germanium metal [1]. This demonstrates GeI₄'s superior thermal robustness and its suitability for high-temperature synthesis routes where GeI₂ would decompose.

Synthesis Thermal Window
Cross-study comparable
100% yield at 600–700°C (GeI₄) vs. 320–400°C (GeI₂)
Reported higher-temperature synthesis tolerance
Stoichiometric ratio vs. 20% Ge excess for GeI₂
Synthesis Optimization Thermal Stability High-Purity Germanium Iodides

Thermodynamic Vaporization Enthalpy for Deposition Design

GeI₄ has a well-characterized enthalpy of vaporization (ΔH°ᵥₐₚ) of 64.2 ± 0.1 kJ/mol at 419 K, essential for designing CVD processes [1]. In contrast, GeI₂ is reported to have extremely low vapor pressure (7.17 × 10⁻⁸ Pa at 25 °C) and a high decomposition temperature (~550 °C), making it less predictable for vapor-phase transport .

Vaporization Enthalpy
Class-level inference
ΔH°vap = 64.2 ± 0.1 kJ/mol at 419 K
Supports deposition process modeling
GeI₂ lacks reliable thermodynamic data
Vapor Deposition Thermodynamics Process Engineering

Optimal Application Scenarios for Germanium Tetraiodide


Low-Volatility CVD for Uniform Thin Films

GeI₄ is the precursor of choice for chemical vapor deposition (CVD) of germanium-based thin films where precise, low-rate delivery of the germanium source is critical. Its vapor pressure (1.58 × 10⁻⁷ mmHg at 25 °C) is ~480 million times lower than that of GeCl₄ (76 mmHg at 20 °C), enabling stable, non-pulsatile vapor transport and preventing issues of premature condensation or film non-uniformity that plague more volatile precursors .

Synthesis of GeSi Oxide Nanotubes

In nanostructure synthesis, GeI₄ is an indispensable co-precursor for producing germanium-silicon (GeSi) oxide nanotubes. When introduced into a conventional furnace system alongside standard Ge precursors, GeI₄ passivates the metal catalyst, switching the growth mechanism from tip-growth (yielding Ge nanowires) to root-growth, resulting exclusively in hollow GeSi oxide nanotubes [1]. No other germanium halide has been demonstrated to achieve this morphology switch.

High-Pressure Reversible Photochemical Reactions

GeI₄ exhibits a unique photochemical decomposition pathway under 633 nm laser irradiation, yielding Ge₂I₆ and I₂ without detectable Ge²⁺ intermediates, in contrast to GeBr₄ which produces Ge²⁺ (GeBr₂) [2]. Critically, this decomposition is fully reversible under moderate pressures of 0.5–1.7 GPa, enabling novel pressure-tunable solid-state reactions not possible with other tetrahalides [2]. This makes GeI₄ a specialized reagent for high-pressure materials research and for studying pressure-induced reverse reactions.

Ge–S–I Glasses for Infrared Optics

GeI₄ is a key starting material for the synthesis of Ge–S–I chalcogenide glasses, which are used in infrared optics and fiber applications. Quantitative vapor pressure measurements in the GeI₄–S system (150–300 °C) provide the thermodynamic data necessary to optimize glass preparation and control the degree of GeI₄ conversion [3]. The well-characterized vapor-phase behavior of GeI₄ ensures reproducible glass stoichiometry and optical properties.

Application
Selection Property
Validation Focus
Low-Volatility CVD Thin Films
Vapor pressure profile
Film uniformity and precursor delivery rate
GeSi Oxide Nanotube Synthesis
Catalyst passivation ability
Nanotube morphology confirmation
Pressure-Reversible Photochemistry
Photochemical product selectivity
Pressure-reversibility behavior
Ge–S–I Infrared Glass Synthesis
Thermodynamic vapor-phase behavior
Glass stoichiometry and optical properties

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